25I-NBOH (Hydrochlorid)

Übersicht

Beschreibung

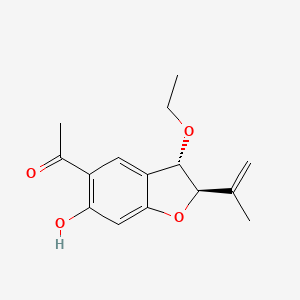

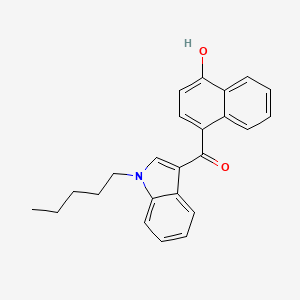

25I-NBOH is a second-generation 2C amine derived from attaching an NBOH (2-hydroxybenzyl) group to the amine group of 2C-I . It is a hallucinogenic phenethylamine that appeared in the illicit drug market in late 2012 .

Synthesis Analysis

An expeditious method is reported for the synthesis of three NBOHs (25H-, 25I- and 25B-NBOH; 9–38% overall yield) and three NBOMes (25H-, 25I- and 25B-NBOMe; 7–33% overall yield) from salicylaldehyde and 2-methoxyaldehyde, respectively . 25I-NBOH is a labile molecule which fragments into 2C-I when analyzed by routine gas chromatography (GC) methods .

Molecular Structure Analysis

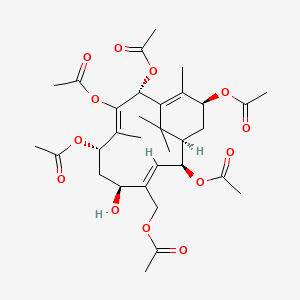

The molecular formula of 25I-NBOH is C17H20INO3 . The compound is a labile molecule which fragments into 2C-I when analyzed by routine gas chromatography (GC) methods .

Chemical Reactions Analysis

25I-NBOH is notable as one of the most selective agonist ligands for the 5-HT 2A receptor with an EC 50 value of 0.074 nM with more than 400 times selectivity over the 5-HT 2C receptor . This compound is a thermolabile molecule that undergoes degradation under routine gas chromatography–mass spectrometry analysis leading to misidentification .

Physical and Chemical Properties Analysis

The molecular weight of 25I-NBOH is 449.7 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 7 . The Exact Mass is 449.02547 g/mol and the Monoisotopic Mass is also 449.02547 g/mol .

Wissenschaftliche Forschungsanwendungen

Forensische Analyse

25I-NBOH wird häufig in beschlagnahmten Löschblättern gefunden . Es ist ein labiles Molekül, das bei der Analyse mit routinemäßigen Gaschromatographie-Methoden für die Screening von beschlagnahmten Materialien in 2C-I fragmentiert . Dies macht es zu einer wichtigen Substanz im Bereich der forensischen Toxikologie .

Drogenprüfung

25I-NBOH kann in Urinproben nachgewiesen werden, was es im Bereich der Drogenprüfung relevant macht . Dieser zertifizierte Lösungsstandard eignet sich für LC/MS- oder GC/MS-Anwendungen zur 25I-NBOH-Prüfung .

Klinische Toxikologie

Im Bereich der klinischen Toxikologie ist 25I-NBOH aufgrund seiner starken Wirkung und der potenziellen Risiken, die mit seiner Verwendung verbunden sind, von Bedeutung . Es ist wichtig zu beachten, dass das Wissen über die Toxikologie von NBOHs begrenzt ist .

Neuropharmakologie

25I-NBOH wirkt als potenter Agonist für den humanen Serotonin-5-HT2A-Rezeptor . Es hat eine 12-fach höhere Potenz im Vergleich zu 2C-I selbst . Dies macht es zu einer Substanz von Interesse in der neuropharmakologischen Forschung, insbesondere in Studien zum Serotoninsystem

Wirkmechanismus

Target of Action

The primary target of 25I-NBOH is the 5HT 2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5HT 2A receptor plays a key role in the function of the central nervous system, particularly in the cerebral cortex .

Biochemical Pathways

The activation of the 5HT 2A receptor by 25I-NBOH leads to the release of various neurotransmitters, including dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, explaining the hallucinogenic properties of 25I-NBOH .

Pharmacokinetics

It is known that 25i-nboh is a labile molecule, which means it is unstable and can easily break down . This property may affect its bioavailability and distribution in the body .

Result of Action

The activation of the 5HT 2A receptor by 25I-NBOH and the subsequent release of neurotransmitters can lead to a range of effects. These include altered perception and mood, which are characteristic of hallucinogenic substances . Chronic treatment with 25I-NBOH has been associated with a decrease in the number of glial cells in certain regions of the brain .

Action Environment

The action of 25I-NBOH can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . Furthermore, the compound’s action can be influenced by the presence of other substances in the body, such as other drugs or metabolic enzymes .

Zukünftige Richtungen

The recreational drug market remains dynamic. After the introduction of 25I-NBOH, an N -benzylphenethylamine and new psychoactive substance, as option for LSD and NBOMe drugs, new NBOH substances have been identified in recent years . The identification of seized blotter papers between 2014 and beginning of 2019 showed that NBOH substances have become the main hallucinogenic drug in the region . Unfortunately, the knowledge about toxicology of NBOHs are limited .

Biochemische Analyse

Biochemical Properties

25I-NBOH (Hydrochloride) acts as a potent agonist of the 5HT 2A receptor, with a K i of 0.061 nM at the human 5HT 2A receptor . This makes it some twelve times the potency of 2C-I itself . It is notable as one of the most selective agonist ligands for the 5-HT 2A receptor with an EC 50 value of 0.074 nM with more than 400 times selectivity over the 5-HT 2C receptor .

Cellular Effects

Experimental, biophysical, and molecular modelling studies between 25I-NBOH and 25I-NBOMe with human serum albumin (HSA) have indicated that these recreational drugs simultaneously bind to site I and II of the protein . Both compounds were able to perturb the native structure of HSA . This interaction can affect its distribution in the body and cause harmful effects, resulting from conformational changes in the protein which can affect its function from the decreased availability of HSA to carry other essential compounds .

Molecular Mechanism

25I-NBOH (Hydrochloride) acts as a potent agonist of the 5HT 2A receptor . It binds to the receptor and activates it, leading to a series of biochemical reactions. The preferred forces in the interaction process were determined as hydrogen bonding and van der Waals forces .

Temporal Effects in Laboratory Settings

25I-NBOH is a labile molecule which fragments into 2C-I when analyzed by routine gas chromatography (GC) methods . A specific method for reliable identification of 25I-NBOH using GC/MS has been reported .

Dosage Effects in Animal Models

A study examining the effect of a 7-day treatment with 25I-NBOMe (0.3 mg/kg/day) on neurotransmitters’ release and rats’ behavior in comparison to acute dose was conducted . Repeated administration of 25I-NBOMe decreased the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex as well as weakened the hallucinogenic activity in comparison to acute dose .

Metabolic Pathways

Seven 25I-NBOMe metabolites were detected in the urine of a severely intoxicated man: two demethyl-25I-NBOMe, one demethyl-hydroxy-25I-NBOMe, one hydroxy-25I-NBOMe, one di-demethyl-25I-NBOMe, one demethyl-25I-NBOMe glucuronide, and one hydroxy-25I-NBOMe glucuronide .

Transport and Distribution

Experimental, biophysical, and molecular modelling studies between 25I-NBOH and 25I-NBOMe with human serum albumin (HSA) have indicated that these recreational drugs simultaneously bind to site I and II of the protein . 25I-NBOMe showed a greater affinity for the transport protein .

Subcellular Localization

Given its potent agonist activity at the 5HT 2A receptor , it is likely to be found in regions of the cell where these receptors are localized.

Eigenschaften

IUPAC Name |

2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20INO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXODWOUSZUTKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342539 | |

| Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-12-0 | |

| Record name | 25I-Nboh hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WK4U8JDX2H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK4U8JDX2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.